3-((Acetamidomethyl)thio)propanoic acid

Description

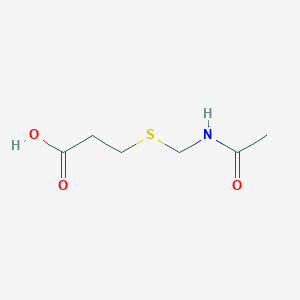

Structure

3D Structure

Properties

IUPAC Name |

3-(acetamidomethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-5(8)7-4-11-3-2-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYMWQMQMYUQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427139 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52574-08-0 | |

| Record name | 3-[[(Acetylamino)methyl]thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52574-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercaptopropionic Acid(Acetamidomethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-((Acetamidomethyl)thio)propanoic Acid: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((Acetamidomethyl)thio)propanoic acid, a molecule of interest in synthetic biochemistry and medicinal chemistry. The acetamidomethyl (Acm) protected thiol of the 3-mercaptopropionic acid backbone presents a versatile platform for further chemical modification and potential applications in drug development. This document details a proposed synthesis protocol, outlines expected physicochemical properties, and provides a thorough guide to its characterization using modern spectroscopic techniques. Furthermore, it explores the scientific context of this molecule by examining the roles of its core components—the thioether linkage, the propanoic acid moiety, and the acetamidomethyl protecting group—in biological systems and drug design.

Introduction: Unveiling a Multifunctional Scaffold

This compound (also known as S-Acetamidomethyl-3-mercaptopropionic acid) is a thioether derivative of 3-mercaptopropionic acid.[] Its structure is characterized by a propanoic acid backbone, a central sulfur atom, and an acetamidomethyl (Acm) group protecting the thiol functionality.[2] This unique combination of a carboxylic acid, a stable thioether linkage, and a readily cleavable protecting group makes it a valuable building block in organic synthesis.

The propanoic acid moiety offers a handle for conjugation to other molecules, such as peptides or drug delivery systems, through amide bond formation. The thioether linkage, while generally stable, can be a site for specific chemical manipulations. The Acm group is a well-established thiol protecting group in peptide synthesis, known for its stability under a range of conditions and its selective removal using heavy metal ions or other specific reagents.[3][4] This inherent functionality suggests potential applications in the development of prodrugs, targeted therapeutic agents, and tools for chemical biology research.

This guide will provide the necessary technical details for researchers to synthesize, characterize, and thoughtfully consider the applications of this intriguing molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C6H11NO3S | [2] |

| Molecular Weight | 177.22 g/mol | [2] |

| IUPAC Name | 3-(acetamidomethylsulfanyl)propanoic acid | [2] |

| CAS Number | 52574-08-0 | [2] |

| Appearance | White powder (predicted) | [] |

| Melting Point | 76-78 °C | [] |

| Boiling Point | 430.1±30.0 °C (Predicted) | [] |

| Density | 1.247±0.06 g/cm³ (Predicted) | [] |

| pKa | ~4.34 (for the carboxylic acid, estimated from 3-mercaptopropionic acid) | [5] |

| Solubility | Soluble in water, alcohol, benzene, and ether (inferred from 3-mercaptopropionic acid) | [5][6] |

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be logically achieved through the S-alkylation of 3-mercaptopropionic acid with an acetamidomethylating agent. The acetamidomethyl group is a widely used protecting group for thiols, particularly in peptide chemistry, due to its stability and selective deprotection methods.[3][4]

Reaction Principle

The proposed synthesis involves the reaction of the thiol group of 3-mercaptopropionic acid with N-(hydroxymethyl)acetamide in an acidic medium. The acid catalyst facilitates the formation of a reactive N-acyliminium ion from N-(hydroxymethyl)acetamide, which is then attacked by the nucleophilic sulfur of the thiol.

Experimental Protocol

Materials:

-

3-Mercaptopropionic acid

-

N-(hydroxymethyl)acetamide

-

Trifluoroacetic acid (TFA)

-

Diethyl ether (anhydrous)

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-mercaptopropionic acid (1 equivalent) in trifluoroacetic acid (TFA) at 0 °C (ice bath).

-

To this solution, add N-(hydroxymethyl)acetamide (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 1 M hydrochloric acid (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Rationale for Experimental Choices

-

Trifluoroacetic acid (TFA): TFA serves as both a solvent and a catalyst. Its strong acidic nature promotes the formation of the reactive electrophile from N-(hydroxymethyl)acetamide.[3]

-

N-(hydroxymethyl)acetamide: This commercially available reagent is the source of the acetamidomethyl group.

-

Aqueous workup: The neutralization and extraction steps are crucial for removing the TFA catalyst and other water-soluble byproducts.

-

Column chromatography: This purification technique is essential for isolating the desired product from any unreacted starting materials or side products.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

-

-COOH (Carboxylic acid proton): A broad singlet in the region of 10-12 ppm.

-

-NH (Amide proton): A broad singlet or triplet (depending on coupling with the adjacent CH₂) around 7.5-8.5 ppm.

-

-S-CH₂-NH-: A doublet around 4.5-5.0 ppm, coupled to the amide proton.

-

-S-CH₂-CH₂-COOH: A triplet around 2.8-3.2 ppm.

-

-CH₂-CH₂-COOH: A triplet around 2.5-2.9 ppm.

-

-C(O)CH₃ (Acetyl methyl protons): A sharp singlet around 1.9-2.1 ppm.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

-COOH (Carboxylic carbon): A signal in the range of 170-180 ppm.

-

-C=O (Amide carbonyl carbon): A signal in the range of 169-172 ppm.

-

-S-CH₂-NH-: A signal around 40-45 ppm.

-

-S-CH₂-CH₂-COOH: A signal around 30-35 ppm.

-

-CH₂-CH₂-COOH: A signal around 34-38 ppm.

-

-C(O)CH₃ (Acetyl methyl carbon): A signal around 22-25 ppm.[8]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will confirm the presence of key functional groups.

-

O-H stretch (Carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[9]

-

C-H stretch (Alkyl): Sharp peaks between 2850-2960 cm⁻¹.

-

C=O stretch (Carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[10]

-

C=O stretch (Amide I band): A strong, sharp peak around 1640-1680 cm⁻¹.

-

N-H bend (Amide II band): A peak around 1520-1570 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M+H)⁺: Expected at m/z 178.053.

-

Key Fragmentation Patterns:

Scientific Context and Potential Applications

The unique structural features of this compound position it as a molecule with considerable potential in various research and development areas.

The Role of the Thioether and Propanoic Acid Moieties

The 3-mercaptopropionic acid core is a known biologically active scaffold. For instance, 3-mercaptopropionic acid itself is an inhibitor of glutamate decarboxylase.[13] While the S-acetamidomethyl modification blocks the free thiol, this core structure suggests that derivatives could be designed to interact with biological targets that recognize short-chain carboxylic acids or sulfur-containing molecules. The carboxylic acid group provides a point of attachment for creating more complex molecules, such as bioconjugates or targeted drug delivery systems.

The Acetamidomethyl (Acm) Group in Drug Development

The Acm group is a valuable tool in medicinal chemistry for the temporary protection of thiol groups.[14] Thiols are highly reactive and can undergo oxidation or react with electrophiles in biological systems. By protecting the thiol as an Acm-thioether, the stability of a potential drug candidate can be enhanced during synthesis, formulation, and administration. The Acm group is stable to acidic conditions, such as those found in the stomach, but can be cleaved in vivo, potentially by enzymatic action or the presence of specific metal ions, to release the active free thiol.[15] This prodrug strategy can be employed to improve the pharmacokinetic profile of a drug or to achieve targeted drug release.

Potential Research Directions

-

Prodrug Design: this compound could serve as a precursor to 3-mercaptopropionic acid or other thiol-containing drugs, with the Acm group being cleaved at the target site.

-

Enzyme Inhibitor Scaffolds: The molecule could be further functionalized at the carboxylic acid to create libraries of compounds for screening against enzymes that have a thiol-binding pocket.

-

Bioconjugation: The carboxylic acid can be activated to react with amines on proteins or other biomolecules, allowing for the introduction of a protected thiol for subsequent modifications.

Safety and Handling

Given the presence of a carboxylic acid and a sulfur-containing moiety, appropriate safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant potential for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Its straightforward synthesis, combined with the versatility of its functional groups, makes it an attractive building block for creating more complex and potentially bioactive molecules. This technical guide provides a solid foundation for its synthesis, characterization, and informed application in scientific research. Further investigation into its biological activity is warranted and could unveil novel therapeutic opportunities.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

References

- Veber, D. F., Milkowski, J. D., Varga, S. L., Denkewalter, R. G., & Hirschmann, R. (1972). Acetamidomethyl. A novel thiol protecting group for cysteine. Journal of the American Chemical Society, 94(15), 5456–5461. [Link][14]

- ResearchGate. (n.d.). (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... [Image].

- ResearchGate. (n.d.). a) Cys thiol protection with the diphenylmethyl (Dpm) protecting group (b) synthesis of the IgG1 hinge region fragment using Cys(Dpm)... [Image].

- Chemsrc. (n.d.). Exploring the Chemical Properties and Handling of 3-Mercaptopropionic Acid.

- Ataman Kimya. (n.d.). MERCAPTOPROPIONIC ACID.

- PubChem. (n.d.). 3-Mercaptopropionic acid.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][22]

- The Royal Society of Chemistry. (2012). Thioester supporting info 09-08-12.

- PubChem. (n.d.). This compound.

- Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID.

- Engebretsen, M., Agner, E., Sandosham, J., & Fischer, P. M. (1997). Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis. Journal of Peptide Research, 49(4), 341–346. [Link][15]

- PubMed. (n.d.). Acetamidomethyl. A novel thiol protecting group for cysteine.

- Grokipedia. (n.d.). 3-Mercaptopropionic acid.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Semantic Scholar. (n.d.). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioestersw.

- Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.

- PubMed. (n.d.). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters.

- Google Patents. (n.d.). US20020183552A1 - Process for the preparation of acetamide derivatives.

- Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones.

- Google Patents. (n.d.). US5877349A - Process for the synthesis of 3-mercaptopropionic acid.

- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.

- Socratic. (2017). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra?

- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.

- ResearchGate. (n.d.). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters.

- Google Patents. (n.d.). Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid.

- ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Googleapis. (n.d.). United States Patent (19).

- NIST. (n.d.). Propanoic acid, TMS derivative.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- SpectraBase. (n.d.). Propanoic acid, 3-[[2-(acetylamino)ethyl]thio]-2-methyl-, methyl ester, (S)-.

- ResearchGate. (n.d.). Characteristics and stability of the OPA/3-mercaptopropionic acid and OPA/N-acetyl-L-cysteine derivatives of amino acids.

- PubMed. (n.d.). Retention/quantitation properties of the o-phthaldialdehyde-3-mercaptopropionic acid and the o-phthaldialdehyde-N-acetyl-L-cysteine amino acid derivatives in reversed-phase high-performance liquid chromatography.

- NIST. (n.d.). 3-(Methylthio)propanoic acid methyl ester.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid.

- ResearchGate. (n.d.). Retention/quantitation properties of the o-phthaldialdehyde-3-mercaptopropionic acid and the o-phthaldialdehyde-N-acetyl-L-cysteine amino acid derivatives in reversed-phase high-performance liquid chromatography.

- Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID.

- Rauf, M. A., Ikram, M., & Rauf, N. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 24(1), 18-21. [Link][45]

- PubMed. (n.d.). Design, synthesis and biological evaluation of novel 7-mercaptocoumarin derivatives as α(1)-adrenoceptor antagonists.

Sources

- 2. This compound | C6H11NO3S | CID 7019598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. quora.com [quora.com]

- 11. scienceready.com.au [scienceready.com.au]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Acetamidomethyl. A novel thiol protecting group for cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 52574-08-0|this compound|BLD Pharm [bldpharm.com]

S-Acetamidomethyl-3-mercaptopropionic acid physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of S-Acetamidomethyl-3-mercaptopropionic Acid

Introduction

S-Acetamidomethyl-3-mercaptopropionic acid, also known by its synonym S-Acetamidomethyl-deamino-cysteine, is a specialized bifunctional molecule of significant interest to researchers in peptide synthesis, drug development, and biochemistry.[1][2] Its structure features a propionic acid backbone and a thiol group protected by an acetamidomethyl (Acm) moiety.[] This unique configuration provides a stable, yet selectively cleavable, building block for introducing sulfhydryl functionality into complex molecules.[1][4]

The reactivity of a free thiol group makes it susceptible to undesired side reactions, such as oxidation, during multi-step syntheses.[5][6] The Acm group serves as a robust shield, stable to the acidic conditions typically used for cleaving other common protecting groups in solid-phase peptide synthesis (SPPS).[4][7] This "orthogonal" stability is paramount for the regioselective formation of disulfide bonds in synthetic peptides and proteins, a critical factor for their proper folding and biological activity.[4][8]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of S-Acetamidomethyl-3-mercaptopropionic acid. It moves beyond a simple datasheet to offer field-proven insights into the causality behind its use, protocols for its characterization, and a deep dive into the stability and reactivity of its most critical feature: the Acm protecting group.

Section 1: Core Molecular and Physical Characteristics

A precise understanding of the fundamental properties of a reagent is the bedrock of reproducible science. This section details the key physical and molecular identifiers for S-Acetamidomethyl-3-mercaptopropionic acid.

Molecular Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 52574-08-0 | [1][][9] |

| Molecular Formula | C₆H₁₁NO₃S | [1][] |

| Molecular Weight | 177.22 g/mol | [1][][10] |

| IUPAC Name | 3-(acetamidomethylsulfanyl)propanoic acid | [] |

| Synonyms | S-Acetamidomethyl-deamino-cysteine, Mpa(Acm)-OH | [1][][11] |

| Appearance | White powder / solid | [1][] |

Thermal Properties

The thermal characteristics of a compound are critical indicators of its purity and stability under various experimental conditions.

| Property | Reported Value | Notes |

| Melting Point | 76.0 - 77.5 °C | This is the most commonly cited experimental value.[1] |

| 24 °C | This significantly lower value is also reported and may indicate a different polymorphic form, the presence of impurities, or a database error.[][11] | |

| Boiling Point | 430.1 ± 30.0 °C | This is a predicted value and should be treated as an estimate.[][11] |

| Density | 1.247 ± 0.06 g/cm³ | This is a predicted value.[][11] |

Expert Insight: The notable discrepancy in the reported melting points (76.0-77.5 °C vs. 24 °C) underscores the absolute necessity of in-house verification. A broad or depressed melting point range is a classic sign of impurity. Researchers should always perform a melting point determination on a new batch of this reagent to validate its identity and purity before use in a critical synthesis (see Protocol 3.1).

Solubility Profile

The compound's solubility is governed by the interplay between its polar carboxylic acid group and the more nonpolar Acm-protected thiol moiety. It is generally described as having a favorable solubility profile for biochemical and synthetic applications.[1]

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9][11] |

| Chloroform | Soluble | [9][11] |

| Dichloromethane (DCM) | Soluble | [9][11] |

| Ethyl Acetate | Soluble | [9][11] |

| Acetone | Soluble | [9][11] |

| Water | Favorable / Soluble | [1] |

| Other Organic Solvents | Moderate Solubility | [] |

Acidity (pKa)

The primary acidic proton is on the carboxylic acid group. The thiol proton is absent due to the Acm protecting group, which is the functional basis for its use.

-

Predicted pKa: 4.31 ± 0.10[11]

This pKa value is typical for a carboxylic acid and indicates that the compound will be deprotonated and negatively charged at physiological pH. The stability of the Acm group ensures the sulfur does not participate in acid-base chemistry under typical conditions.[6]

Section 2: The Acetamidomethyl (Acm) Protecting Group: Stability and Reactivity

The utility of S-Acetamidomethyl-3-mercaptopropionic acid is defined by the chemical behavior of the Acm group. Its stability under certain conditions and selective lability under others make it an essential tool for orthogonal synthesis strategies.

The Principle of Orthogonal Protection

In the context of peptide synthesis, "orthogonal" protecting groups are those that can be removed under distinct chemical conditions without affecting other protecting groups on the peptide.[4] The Acm group is prized for its stability to trifluoroacetic acid (TFA), the reagent commonly used to cleave the final peptide from its solid support resin and remove many other side-chain protecting groups (e.g., Boc, tBu).[4][7] This allows for the synthesis and purification of a fully-assembled, Acm-protected peptide, which can then be subjected to a specific deprotection/oxidation step to form a desired disulfide bond.[8]

Caption: Orthogonal workflow for regioselective disulfide bond formation.

Conditions for Acm Group Removal

While stable to acid, the Acm group can be selectively removed using specific reagents, often with simultaneous formation of a disulfide bond. The choice of reagent is critical and depends on the overall synthetic strategy.

-

Iodine (I₂): This is a widely used method for both Acm deprotection and concurrent oxidative disulfide bond formation.[7][8] The reaction is typically performed in aqueous or alcoholic solvents.

-

Heavy Metal Salts: Reagents like mercury(II) acetate (Hg(OAc)₂) or silver(I) salts (AgNO₃, AgOAc) can effectively cleave the Acm group, often leaving a free thiol that can be subsequently oxidized.[7][12] Due to toxicity and disposal concerns, these methods are often reserved for when iodine-based methods are unsuitable.

-

Palladium-Mediated Catalysis: More recent methods have employed palladium catalysts for rapid and clean Acm removal under mild conditions.[12]

Section 3: Experimental Methodologies for Physical Property Verification

To ensure the quality and identity of S-Acetamidomethyl-3-mercaptopropionic acid, in-house verification is paramount. The following protocols describe self-validating systems for confirming key physical properties.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. peptide.com [peptide.com]

- 8. biotage.com [biotage.com]

- 9. S-ACETAMIDOMETHYL-3-MERCAPTOPROPIONIC ACID | 52574-08-0 [chemicalbook.com]

- 10. S-acetamidomethyl-3-mercaptopropionic Acid - Cas 52574-08-0, 97% Purity, Solid Form, Molecular Formula C6h11no3s, Molecular Weight 177.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 11. S-ACETAMIDOMETHYL-3-MERCAPTOPROPIONIC ACID | 52574-08-0 [amp.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Navigating the Chemical Landscape of CAS 52574-08-0: A Technical Guide for Researchers

An important clarification regarding CAS number 52574-08-0: Initial database searches may create confusion, as this number is sometimes erroneously associated with intermediates of the drug Cilostazol. This guide will focus on the scientifically validated identity of CAS 52574-08-0: S-Acetamidomethyl-3-mercaptopropionic acid . A brief clarification on the distinct properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5), a key intermediate in Cilostazol synthesis, is provided separately to prevent any misunderstanding.

Part 1: Core Chemical Identity and Properties of S-Acetamidomethyl-3-mercaptopropionic acid

S-Acetamidomethyl-3-mercaptopropionic acid, with the CAS number 52574-08-0, is a pivotal reagent in the fields of biochemistry and pharmaceutical development.[1] Its utility stems from its role as a thiol-containing amino acid derivative, which acts as a valuable reducing agent in various biochemical reactions, most notably in the synthesis of peptides and proteins.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H11NO3S | [1][2][] |

| Molecular Weight | 177.22 g/mol | [1][] |

| Appearance | White powder | [1][] |

| Melting Point | 76.0 - 77.5 °C | [1] |

| Boiling Point (Predicted) | 430.1±30.0 °C | [] |

| Density (Predicted) | 1.247±0.06 g/cm3 | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |

| Storage Conditions | Store at 2-8°C | [] |

Structural and Spectroscopic Data

-

IUPAC Name: 3-(acetamidomethylsulfanyl)propanoic acid[]

-

Synonyms: S-Acetamidomethyl-deamino-cysteine, 3-[(Acetamidomethyl)sulfanyl]propanoic acid, Acm-thiopropionic acid[1][2][]

-

SMILES: CC(=O)NCSCCC(=O)O[]

-

InChI: InChI=1S/C6H11NO3S/c1-5(8)7-4-11-3-2-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)[2][]

-

InChIKey: MTYMWQMQMYUQBD-UHFFFAOYSA-N[2][]

Part 2: Reactivity and Applications in Drug Development

The unique structure of S-Acetamidomethyl-3-mercaptopropionic acid, featuring a protected thiol group, is central to its application in peptide synthesis and modification.[1][] The acetamidomethyl (Acm) group serves as a stable protecting group for the thiol, which can be selectively removed under specific conditions to allow for disulfide bond formation or other modifications. This property is crucial for the correct folding and biological activity of many synthetic peptides and proteins.[1]

Key Chemical Reactions and Mechanisms

The primary utility of this compound lies in its application as a building block for introducing a protected thiol group into a target molecule. The Acm group is stable to the acidic and basic conditions commonly used in peptide synthesis, yet it can be cleaved by reagents such as mercury(II) acetate or iodine to liberate the free thiol.

Experimental Workflow: Deprotection of the Acm Group and Disulfide Bond Formation

Caption: Workflow for Acm deprotection and disulfide bond formation.

Protocol: Deprotection of Acm Group in a Synthetic Peptide

-

Dissolution: Dissolve the Acm-protected peptide in an appropriate solvent, such as aqueous acetic acid.

-

Reagent Addition: Add a solution of mercury(II) acetate in the same solvent to the peptide solution. The reaction is typically stirred at room temperature.

-

Quenching: After the reaction is complete (monitored by HPLC), quench the excess mercury ions by bubbling hydrogen sulfide gas through the solution or by adding a thiol-containing resin.

-

Filtration: Remove the resulting mercury sulfide precipitate by filtration.

-

Oxidation: The deprotected peptide can then be subjected to conditions that favor disulfide bond formation, such as air oxidation at a slightly alkaline pH.

-

Purification: The final product is purified by reverse-phase HPLC.

Part 3: Safety and Handling

While specific hazard data for S-Acetamidomethyl-3-mercaptopropionic acid is not extensively detailed in the provided search results, standard laboratory safety practices for handling fine chemicals should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[]

Clarification: The distinct identity of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)

It is crucial to distinguish S-Acetamidomethyl-3-mercaptopropionic acid from 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5), a compound that is sometimes mistakenly associated with CAS 52574-08-0 in less curated databases. The latter is a key intermediate in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[5][6]

Key Properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

| Property | Value | Source |

| Molecular Formula | C11H19ClN4 | [5][6][7] |

| Molecular Weight | 242.75 g/mol | [5][6][7] |

| Appearance | White solid/crystalline powder | [5][7][8] |

| Melting Point | 49-52 °C | [5][7] |

| Boiling Point | 425 °C at 760 mmHg | [7] |

| Primary Use | Intermediate in the synthesis of Cilostazol | [5][6] |

Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

The synthesis of this compound typically involves the reaction of N-cyclohexyl-5-chloropentanamide with a chlorinating agent like phosphorus pentachloride, followed by cyclization with an azide source such as hydrazoic acid or trimethylsilyl azide to form the tetrazole ring.[5][9][10]

Caption: Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Safety Profile of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

This compound is classified as a flammable solid and causes skin and serious eye irritation.[11][12] Appropriate safety precautions, including the use of PPE and handling in a well-ventilated area away from ignition sources, are mandatory.[7][11][12]

Conclusion

This guide provides a comprehensive overview of the chemical properties and applications of S-Acetamidomethyl-3-mercaptopropionic acid (CAS 52574-08-0), a valuable tool for researchers in peptide and protein chemistry. By clarifying its distinct identity from 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5), this document aims to provide an accurate and reliable resource for the scientific community.

References

- 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. (2025, March 6).

- Chemical Safety Data Sheet MSDS / SDS - 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole - ChemicalBook. (2025, August 30).

- 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem.

- CAS 52574-08-0: 3-[[(Acetylamino)methyl]thio]propanoic acid - CymitQuimica.

- S-Acetamidomethyl-3-mercaptopropionic acid - (CAS 52574-08-0) - Amino Acids.

- 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - ChemicalBook.

- Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole - PrepChem.com.

- 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole - ChemBK. (2024, April 10).

- S-ACETAMIDOMETHYL-3-MERCAPTOPROPIONIC ACID | 52574-08-0 - ChemicalBook. (2025, January 27).

- Safety Data Sheet - Biosynth. (2020, July 23).

- S-Acetamidomethyl-3-mercaptopropionic acid - Chem-Impex.

- S-Acm-ß-Mercaptopropionic Acid | 52574-08-0 | SAM-5510-PI - Biosynth.

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, May 9).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 52574-08-0: 3-[[(Acetylamino)methyl]thio]propanoic acid [cymitquimica.com]

- 4. S-ACETAMIDOMETHYL-3-MERCAPTOPROPIONIC ACID | 52574-08-0 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. biosynth.com [biosynth.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 3-((Acetamidomethyl)thio)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-((acetamidomethyl)thio)propanoic acid, a versatile thioether compound with applications in synthetic biochemistry and as a building block in medicinal chemistry.[][2] This document details the strategic pathway for its synthesis, focusing on the preparation of key precursors and the final coupling reaction. The guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: Unveiling this compound

This compound, also known by its synonyms S-Acetamidomethyl-3-mercaptopropionic acid and Acm-thiopropionic acid, is an organic compound featuring a propanoic acid backbone linked to an acetamidomethyl group via a thioether bond.[3][4] Its structure combines a carboxylic acid moiety with a protected thiol, making it a valuable intermediate in various synthetic applications. The acetamidomethyl (Acm) group serves as a stable yet selectively cleavable protecting group for the thiol functionality, a crucial aspect in complex molecular synthesis, particularly in peptide and protein chemistry.[4]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₁₁NO₃S |

| Molecular Weight | 177.22 g/mol [3][4] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 76-78 °C[5] |

| Solubility | Soluble in water, DMSO, and methanol.[4][6] |

| CAS Number | 52574-08-0[3] |

Retrosynthetic Analysis and Strategic Pathway

The synthesis of this compound is most logically approached through a retrosynthetic disconnection of the C-S bond, identifying 3-mercaptopropanoic acid and a source of the acetamidomethyl carbocation as the key precursors. This leads to a straightforward and efficient two-precursor synthesis strategy.

Caption: Retrosynthetic analysis of the target molecule.

Precursor Synthesis: Building the Foundation

A robust synthesis of the target molecule relies on the efficient preparation of its precursors. This section details the synthesis of 3-mercaptopropanoic acid and N-(hydroxymethyl)acetamide.

Synthesis of 3-Mercaptopropanoic Acid

3-Mercaptopropanoic acid is a commercially available reagent. However, for contexts requiring in-house synthesis, it can be prepared via the addition of hydrogen sulfide to acrylic acid.[7] Alternative routes include the hydrolysis of 3-mercaptopropionitrile, which is synthesized from thiodipropionitrile.[8]

Reaction Scheme:

Key Considerations:

-

The reaction of acrylic acid with hydrogen sulfide is typically carried out under pressure and may involve a solid support with basic functional groups to enhance selectivity.

-

Purification is generally achieved through distillation under reduced pressure.

Synthesis of N-(Hydroxymethyl)acetamide

N-(Hydroxymethyl)acetamide is a crucial reagent that provides the acetamidomethyl group. It is synthesized through the base-catalyzed reaction of acetamide with formaldehyde.

Reaction Scheme:

Experimental Protocol: Synthesis of N-(Hydroxymethyl)acetamide

This protocol is adapted from a well-established procedure.

-

Reaction Setup: In a 2-liter round-bottomed flask, combine 100 g (1.70 moles) of acetamide with a solution of 10 g (0.072 mole) of anhydrous potassium carbonate in 137 g (1.7 moles) of a 36-38% aqueous formaldehyde solution.

-

Reaction Initiation: Swirl the mixture and gently heat it on a steam bath for approximately 3 minutes.

-

Reaction Progression: Allow the flask to stand at room temperature overnight.

-

Work-up and Purification:

-

Add 128 g of anhydrous sodium sulfate to the resulting colorless oil.

-

After several hours, dissolve the oil in 1 liter of acetone.

-

Filter the suspension to remove the drying agent and any precipitated salts.

-

Further dry the filtrate with additional anhydrous sodium sulfate.

-

Filter the suspension and evaporate the clear filtrate under reduced pressure to yield N-(hydroxymethyl)acetamide as a colorless, hygroscopic oil.

-

Core Synthesis: Formation of this compound

The final step in the synthesis involves the acid-catalyzed reaction between 3-mercaptopropanoic acid and N-(hydroxymethyl)acetamide. This reaction is analogous to the well-documented procedure for the S-acetamidomethylation of cysteine.

Caption: The core synthetic reaction pathway.

Reaction Mechanism:

The reaction proceeds through an acid-catalyzed nucleophilic substitution mechanism.

-

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of N-(hydroxymethyl)acetamide, forming a good leaving group (water).

-

Formation of the Acetamidomethyl Cation: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized acetamidomethyl cation.

-

Nucleophilic Attack: The thiol group of 3-mercaptopropanoic acid acts as a nucleophile, attacking the electrophilic carbocation.

-

Deprotonation: A final deprotonation step yields the stable thioether product, this compound.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on analogous reactions.

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-mercaptopropanoic acid (1 equivalent) and N-(hydroxymethyl)acetamide (1.1 equivalents) in deionized water.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (catalytic amount).

-

Reaction Conditions: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.

-

Quantitative Data (Predicted):

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity | >98% after purification[9] |

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl group (singlet, ~2.0 ppm), the methylene protons adjacent to the sulfur and nitrogen atoms (singlets or multiplets, ~2.5-4.5 ppm), and the propanoic acid backbone protons (triplets, ~2.6 and ~2.8 ppm). The amide and carboxylic acid protons will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the amide and carboxylic acid, the methyl group of the acetyl moiety, and the methylene carbons of the backbone and the acetamidomethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretches of the carboxylic acid and amide (~1700 cm⁻¹ and ~1650 cm⁻¹, respectively), and the N-H bend of the amide (~1550 cm⁻¹).[10]

Chromatographic Analysis:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product. A suitable method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.

Safety and Handling

-

3-Mercaptopropanoic Acid: This substance is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

N-(Hydroxymethyl)acetamide: May cause skin and eye irritation. Avoid inhalation of dust or vapors.

-

Hydrochloric Acid: A strong, corrosive acid. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental organic chemistry principles. By following the detailed protocols and understanding the underlying reaction mechanisms presented in this guide, researchers can confidently and reproducibly synthesize this valuable compound for their research and development needs. The strategic use of the acetamidomethyl protecting group for the thiol functionality underscores the importance of this synthetic pathway in the broader context of chemical and biochemical research.

References

- This compound | C6H11NO3S | CID 7019598 - PubChem. (n.d.). National Center for Biotechnology Information.

- S-Acetamidomethyl-3-mercaptopropionic acid | 52574-08-0. (n.d.). J&K Scientific LLC.

- 3-(Acetamidomethylthio)propanoic Acid (MPA(Acm)) extrapure, 98%. (n.d.). ProFACT Proteomics, Inc.

- 3-MERCAPTOPROPIONIC ACID. (n.d.). Ataman Kimya.

- Method for producing 3-mercaptopropionic acid, and methods using same for producing carbonic acid ester compound having mercapto group and thiourethane-based optical material. (2016). Google Patents.

- S-acetamidomethyl-3-mercaptopropionic Acid. (n.d.). Tradeindia.

- 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. (2009). Chemical Communications.

- Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine. (1985). Google Patents.

- Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material. (n.d.). TREA.

- 3-Mercaptopropionic acid (3-MPA). (2015). ResearchGate.

- 3-(Acetamidomethylthio)propanoic Acid (MPA(Acm)) extrapure, 98%. (n.d.). Krins Life Sciences.

- Propanoic acid, 3-[[2-(acetylamino)ethyl]thio]-2-methyl-, methyl ester, (S)-. (n.d.). SpectraBase.

- infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. (n.d.). Doc Brown's Chemistry.

- 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem. (n.d.). National Center for Biotechnology Information.

- Isolation and characterization of 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid from human urine and preparation of its proposed precursor, S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine. (1991). National Center for Biotechnology Information.

- Preparation of 3-(arylthio)propanoic acid. (2018). ResearchGate.

Sources

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C6H11NO3S | CID 7019598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. S-acetamidomethyl-3-mercaptopropionic Acid - Cas 52574-08-0, 97% Purity, Solid Form, Molecular Formula C6h11no3s, Molecular Weight 177.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 6. S-ACETAMIDOMETHYL-3-MERCAPTOPROPIONIC ACID | 52574-08-0 [chemicalbook.com]

- 7. atamankimya.com [atamankimya.com]

- 8. WO2016204547A2 - Method for producing 3-mercaptopropionic acid, and methods using same for producing carbonic acid ester compound having mercapto group and thiourethane-based optical material - Google Patents [patents.google.com]

- 9. 3-(Acetamidomethylthio)propanoic Acid (MPA(Acm)) extrapure, 98% | ProFACT Proteomics, Inc. [profactproteomics.com]

- 10. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 3-((Acetamidomethyl)thio)propanoic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-((Acetamidomethyl)thio)propanoic acid, a compound of interest for researchers, scientists, and drug development professionals. In the absence of extensive empirical data in publicly accessible literature, this document synthesizes information from physicochemical property analysis, solubility principles of analogous structures, and established methodologies for solubility determination to offer a robust framework for understanding and experimentally approaching the solubility of this molecule.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physical property that governs its behavior in various stages of research and development. For this compound, understanding its solubility in organic solvents is paramount for a range of applications, including:

-

Synthetic Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and isolation of the final product.

-

Formulation Development: Designing appropriate dosage forms, particularly for non-aqueous formulations, and understanding its potential for solubilization in lipid-based or other non-polar delivery systems.

-

Analytical Method Development: Selecting appropriate solvents for chromatographic analysis (e.g., HPLC, GC), spectroscopy, and other characterization techniques.

-

Preclinical and In Vitro Studies: Preparing stock solutions for biological assays and ensuring the compound remains in solution at the desired concentrations to yield reliable data.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a foundation for informed decision-making in the laboratory and during the drug development process.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A summary of the key computed and experimental properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H11NO3S | PubChem[1] |

| Molecular Weight | 177.22 g/mol | PubChem[1] |

| Melting Point | 76 - 78 °C | Krins Life Sciences[2] |

| XLogP3 | -0.2 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Polar Surface Area | 91.7 Ų | PubChem |

Interpretation of Physicochemical Properties and Predicted Solubility Behavior:

The molecular structure of this compound contains several functional groups that dictate its solubility profile[3]:

-

Carboxylic Acid Group (-COOH): This group is polar and can act as a hydrogen bond donor and acceptor. It imparts acidic character to the molecule and suggests solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Amide Group (-CONH-): The amide functional group is also polar and contributes to the molecule's ability to form hydrogen bonds, further enhancing its affinity for polar solvents.

-

Thioether Linkage (-S-): The thioether group is less polar than an ether but still contributes to the overall polarity of the molecule.

-

Alkyl Chain: The short propylene and methyl groups are non-polar in nature.

The XLogP3 value of -0.2 indicates that the compound is relatively hydrophilic, suggesting a preference for polar environments over non-polar ones[1]. The presence of two hydrogen bond donors and four hydrogen bond acceptors further underscores its capacity to interact favorably with polar solvents[1].

Based on these properties, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 2. It is crucial to note that these are predictions and must be confirmed by experimental determination.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the carboxylic acid and amide groups. |

| Ethanol | Polar Protic | High | Similar to methanol, can engage in hydrogen bonding. |

| Isopropanol | Polar Protic | Moderate | Increased non-polar character compared to methanol and ethanol may slightly reduce solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, can effectively solvate the molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Strong hydrogen bond acceptor, expected to be a good solvent. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO and DMF, may have lower but still significant solvating power. |

| Acetone | Polar Aprotic | Moderate to Low | Less polar than other aprotic solvents listed; solubility may be limited. |

| Ethyl Acetate | Moderately Polar | Low | Limited ability to form strong interactions with the solute. |

| Dichloromethane (DCM) | Non-polar | Low to Insoluble | Lacks the polarity to effectively solvate the polar functional groups. |

| Hexane | Non-polar | Insoluble | "Like dissolves like" principle suggests very poor solubility. |

| Toluene | Non-polar | Insoluble | Aromatic, but lacks the polarity for significant interaction. |

Experimental Determination of Solubility

Given the absence of published quantitative solubility data, experimental determination is essential. Two primary types of solubility are relevant in a drug discovery and development context: thermodynamic and kinetic solubility[4][5].

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the saturation point of a solution in equilibrium with an excess of the solid compound[4]. The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility[6][7].

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials. The excess solid should be visually apparent throughout the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached[8].

-

-

Sample Processing:

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Clarify the supernatant by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) or by centrifugation at high speed.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the clarified supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

-

-

Data Reporting:

-

Report the solubility in units of mg/mL or mol/L, specifying the solvent and the temperature.

-

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of the concentration of a compound at which it precipitates from a solution that was initially prepared from a concentrated stock solution (typically in DMSO)[4]. This method is faster and requires less compound than the shake-flask method, making it suitable for early-stage drug discovery screening[9][10]. However, kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions[11]. Turbidimetric or nephelometric methods are commonly employed for high-throughput kinetic solubility determination.

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dispense the desired organic solvent into the wells of a microplate (e.g., 96- or 384-well).

-

-

Assay Execution:

-

Use a liquid handling robot to add small volumes of the DMSO stock solution to the solvent-containing wells to create a dilution series.

-

The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

-

Shake the microplate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

-

Detection:

-

Measure the turbidity (light scattering) of each well using a microplate nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

An increase in turbidity indicates the formation of a precipitate.

-

-

Data Analysis:

-

Plot the turbidity reading against the compound concentration.

-

The kinetic solubility is determined as the concentration at which the turbidity begins to increase significantly above the baseline.

-

-

Data Reporting:

-

Report the kinetic solubility in µM or µg/mL, specifying the solvent, temperature, and incubation time.

-

Caption: High-Throughput Kinetic Solubility Determination Workflow.

Conclusion and Recommendations

The solubility of this compound in organic solvents is a critical parameter for its successful application in research and development. Based on its physicochemical properties, including a hydrophilic nature (XLogP3 = -0.2) and the presence of multiple hydrogen bond donors and acceptors, it is predicted to be highly soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF. Conversely, poor solubility is expected in non-polar solvents like hexane and dichloromethane.

While these predictions provide a valuable starting point, they must be substantiated with empirical data. For definitive solubility values required for formulation and process development, the shake-flask method to determine thermodynamic solubility is strongly recommended. For rapid screening and compound profiling in early discovery, high-throughput kinetic solubility assays offer a practical alternative.

By combining the theoretical understanding of its molecular properties with rigorous experimental validation, researchers can confidently handle and utilize this compound in their scientific endeavors.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Krins Life Sciences. (n.d.). 3-(Acetamidomethylthio)propanoic Acid (MPA(Acm)) extrapure, 98%.

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- Quora. (2017). How do you perform the shake flask method to determine solubility?.

- BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

- ResearchGate. (2007). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader.

- Alsenz, J., & Kansy, M. (2014). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 57, 25-32.

Sources

- 1. This compound | C6H11NO3S | CID 7019598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 3. CAS 52574-08-0: 3-[[(Acetylamino)methyl]thio]propanoic acid [cymitquimica.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. enamine.net [enamine.net]

- 7. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

An In-depth Technical Guide to the Stability and Application of the Acetamidomethyl (Acm) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Acetamidomethyl (Acm) Group in Peptide Chemistry

The synthesis of complex peptides, particularly those containing multiple cysteine residues destined for specific disulfide bond formation, presents a significant strategic challenge.[1] The nucleophilic nature of the cysteine thiol group necessitates robust protection to prevent undesirable side reactions during solid-phase peptide synthesis (SPPS).[2] The Acetamidomethyl (Acm) group, first introduced by Veber et al., has emerged as a cornerstone protecting group in this field.[3] Its utility stems from its remarkable stability under the standard acidic and basic conditions of both Boc- and Fmoc-based SPPS, combined with a suite of orthogonal deprotection methods.[4]

This guide provides a detailed exploration of the Acm group's stability profile, delves into the causality behind various experimental choices for its selective removal, and offers field-proven protocols for its application in the synthesis of complex peptides for research and therapeutic development.

Core Characteristics of the Acm Protecting Group

The Acm group is attached to the cysteine thiol via a thioacetal linkage. This chemical nature is central to its stability profile.

Caption: Structure of an Acm-protected Cysteine Residue.

Its primary advantage lies in its orthogonality; it remains intact during the repetitive steps of peptide synthesis, allowing for the purification of a fully assembled, S-protected peptide before the critical step of disulfide bond formation.[5] This strategy facilitates the regioselective synthesis of peptides with multiple, complex disulfide bridges.[1][6]

Stability Profile of the Acm Group

A thorough understanding of the Acm group's stability and lability is critical for its successful implementation.

Stability in Acidic Conditions

The Acm group is renowned for its high stability in strongly acidic conditions, which are routinely used for the final cleavage of the peptide from the resin support and the removal of most other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf).[3][5] It is generally stable to cocktails containing high concentrations of trifluoroacetic acid (TFA) and even to anhydrous hydrogen fluoride (HF).[3][4][7]

However, this stability is not absolute. Unexpected lability has been observed under certain circumstances:

-

Prolonged Exposure: Extended treatment times (beyond the standard 1-2 hours) with TFA can lead to partial removal of the Acm group.[8][9]

-

Elevated Temperatures: Performing the cleavage reaction at temperatures above room temperature can increase the rate of Acm removal.[8]

-

Side Reactions: The carbocation generated from Acm cleavage can lead to side reactions, such as the alkylation of the tyrosine side chain.[10] This can be suppressed by using scavengers like phenol and conducting the cleavage at higher dilutions.[10]

| Reagent Cocktail | Time | Temperature | Acm Stability | Reference(s) |

| 95% aq. TFA | 2 hours | Room Temp. | Generally Stable | [3][5] |

| Anhydrous HF | 1 hour | 0 °C | Generally Stable | [3] |

| TFA/TIS/H₂O (95:2.5:2.5) | > 2 hours | Room Temp. | Potential for partial removal | [8][9] |

| TFA/DMSO (9:1) | 12 hours | Room Temp. | Largely Stable | [7] |

Table 1: Stability of the Acm protecting group in common acidic cleavage cocktails.

Stability in Basic Conditions

The Acm group is stable to the basic conditions used during Fmoc-SPPS. It withstands the repeated treatments with 20% piperidine in DMF required for the removal of the Nα-Fmoc group.[11] It is also noted to be stable in alkaline aqueous solutions at room temperature.[3]

Despite this general stability, certain sequence-dependent side reactions can occur:

-

Aspartimide Formation: The sequence Asp(OtBu)-Cys(Acm) is known to be susceptible to aspartimide formation upon treatment with bases.[5]

-

β-Elimination: C-terminal Cys(Acm) residues can be prone to base-induced β-elimination, followed by the addition of piperidine.[5]

Orthogonal Deprotection Strategies and Mechanisms

The true power of the Acm group lies in its selective removal under conditions that leave other protecting groups and the peptide backbone intact.

Iodine-Mediated Oxidative Cleavage

This is the most common method for Acm removal, as it simultaneously cleaves the protecting group and forms the disulfide bond in a single step.[12][13]

Mechanism: The reaction proceeds via an electrophilic attack by iodine on the sulfur atom, leading to the formation of a sulfenyl iodide intermediate. A second equivalent of Cys(Acm) or a free thiol then attacks this intermediate, eliminating the Acm group and forming the disulfide bridge.

Caption: Iodine-mediated Acm deprotection and disulfide formation.

Causality & Field Insights: The reaction rate is highly dependent on the solvent.[12] Dipolar solvents like aqueous acetic acid or methanol promote a rapid reaction. This selectivity allows for the formation of multiple disulfide bonds; for instance, Cys(Trt) can be deprotected with acid, the first disulfide formed, and then the remaining Cys(Acm) pairs can be cyclized with iodine.[12]

Side Reactions: The primary concern with iodine is the potential for irreversible oxidation of sensitive residues like Tyrosine, Tryptophan, and Methionine.[13] To mitigate this, it is crucial to use a minimal excess of iodine and to quench the reaction promptly with a reducing agent like aqueous ascorbic acid or sodium thiosulfate upon completion.[14][15][16]

Experimental Protocol: Iodine-Mediated Deprotection

-

Dissolve the Acm-protected peptide to a concentration of 10⁻³ to 10⁻⁴ M in a suitable solvent (e.g., 40% aqueous acetic acid or aqueous methanol).[5]

-

Prepare a stock solution of iodine in the same solvent or methanol.

-

Add the iodine solution dropwise to the stirring peptide solution. A 10 to 50-fold excess of iodine is typically used.[5][6]

-

Monitor the reaction by HPLC. Reaction times can range from 30 to 60 minutes.[6][17]

-

Once the reaction is complete, quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution until the yellow/brown color disappears.[17]

-

Isolate the crude cyclized peptide by preparative HPLC for subsequent purification.

Heavy Metal-Mediated Cleavage

Reagents such as mercury(II) acetate [Hg(OAc)₂] and silver trifluoromethanesulfonate (AgOTf) can effectively remove the Acm group, yielding a free thiol.[5][12][17]

Mechanism: These "soft" heavy metal ions have a high affinity for the "soft" sulfur atom of the thiol. They coordinate to the sulfur, facilitating the cleavage of the S-CH₂ bond and forming a metal-thiolate intermediate. The free thiol is then liberated by treatment with a reducing agent like β-mercaptoethanol or dithiothreitol (DTT).

Caption: Mechanism of Acm deprotection using Mercury(II).

Causality & Field Insights: This method is advantageous when a free thiol is desired for subsequent conjugation or when oxidative conditions must be avoided. The reaction with Hg(OAc)₂ is typically performed at pH 4 to prevent side reactions.[12][17] However, the high toxicity of mercury and other heavy metals is a significant drawback, leading many labs to prefer iodine-based methods.[3]

Experimental Protocol: Mercury(II) Acetate Deprotection

-

Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[12]

-

Carefully adjust the solution's pH to 4.0 with glacial acetic acid or aqueous ammonia.[12][17]

-

Add mercury(II) acetate (1.0 to 10 equivalents per Acm group) and re-adjust the pH to 4.0.[12][17]

-

Stir the mixture at room temperature for 1-3 hours under an inert atmosphere (e.g., N₂).[12]

-

Add β-mercaptoethanol (20 equivalents per Acm group) to precipitate the mercury and liberate the free thiol. Let the mixture stand for at least 5 hours.[12][17]

-

Remove the precipitate by centrifugation.

-

Desalt the supernatant containing the deprotected peptide by HPLC.[12]

Troubleshooting and Strategic Workflow

The choice of deprotection strategy is dictated by the desired final product and the peptide's amino acid composition.

Caption: Decision workflow for choosing an Acm deprotection strategy.

Common Issue: Incomplete Deprotection

-

Cause: Insufficient equivalents of the deprotecting reagent, poor reagent quality, or steric hindrance around the Cys(Acm) residue.[18]

-

Solution: Increase the equivalents of the deprotecting agent (e.g., iodine), extend the reaction time, and monitor progress closely by HPLC. Ensure reagents are fresh.[18]

Conclusion

The Acetamidomethyl group remains an indispensable tool in modern peptide chemistry. Its robust stability to standard SPPS protocols provides a clean and reliable path to fully protected peptide chains. More importantly, its susceptibility to selective, orthogonal cleavage by reagents like iodine and heavy metal salts offers the strategic control required for the regioselective synthesis of complex, multi-disulfide-bridged peptides. By understanding the chemical principles behind its stability and the mechanisms of its removal, researchers and drug developers can confidently leverage the Acm group to construct sophisticated peptide architectures for a wide range of applications, from basic research to novel therapeutics.

References

- Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]

- Biotage. (2023). Optimizing the removal of an ACM protecting group. [Link]

- ResearchGate. (n.d.). (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... [Download Scientific Diagram]. [Link]

- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]

- Chakraborty, A., Mthembu, S. N., de la Torre, B. G., & Albericio, F. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development, 28(1), 26–45. [Link]

- Engebretsen, M., Agner, E., Sandosham, J., & Fischer, P. M. (1997). Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis. Journal of Peptide Research, 49(4), 341-346. [Link]

- Aapptec Peptides. (n.d.). Removal of S-Acetamidomethyl Groups.

- Google Patents. (n.d.). Process for the deprotection of protected thiols.

- Hossain, M. A., et al. (2008). Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. International Journal of Peptide Research and Therapeutics, 14(3), 235-240. [Link]

- Reddy, K. M., et al. (2012). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. International Journal of Peptides, 2012, 891823. [Link]

- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

- ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. biotage.com [biotage.com]

- 7. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 13. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 16. Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation | Semantic Scholar [semanticscholar.org]

- 17. peptide.com [peptide.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Acetamidomethyl (Acm) Protecting Group in Peptide Synthesis: Mechanism and Application

For researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex peptides, the strategic use of protecting groups is paramount. Among the arsenal of tools available for cysteine thiol protection, the acetamidomethyl (Acm) group holds a unique and powerful position. Its remarkable stability to standard solid-phase peptide synthesis (SPPS) conditions, combined with a distinct set of deprotection methods, makes it an indispensable tool for the regioselective formation of multiple disulfide bonds and the synthesis of peptides requiring post-synthetic modification of a free thiol.

This guide provides a comprehensive exploration of the Acm group, delving into its core mechanism of action, outlining field-proven protocols for its removal, and offering expert insights into its strategic application in modern peptide chemistry.

The Strategic Value of the Acm Group: Stability and Orthogonality

The Acm group is lauded for its stability under the conditions of both Boc- and Fmoc-based SPPS.[1][2] It withstands the repetitive basic treatments required for Fmoc removal and the strong acidic conditions of final peptide cleavage from the resin, such as with trifluoroacetic acid (TFA).[1][3] This stability allows for the isolation and purification of the fully assembled, Acm-protected linear peptide, a significant advantage for ensuring the homogeneity of the precursor before proceeding with often complex disulfide bond formation steps.[1]